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Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme

predominantly expressed in the liver that has emerged as a critical regulator of hepatic lipid

metabolism and a key therapeutic target for chronic liver diseases. As a member of the short-

chain dehydrogenases/reductases (SDR) family, it catalyzes the NAD+-dependent oxidation of

various substrates. Elevated expression of HSD17B13 is strongly associated with the

progression of non-alcoholic fatty liver disease (NAFLD), while genetic loss-of-function variants

confer significant protection against steatohepatitis, fibrosis, and hepatocellular carcinoma. This

guide provides a comprehensive technical overview of the enzymatic activity of HSD17B13,

including its substrates, kinetic properties, and its role in pathophysiology, supplemented with

detailed experimental protocols and quantitative data to support further research and drug

development efforts.

Enzymatic Profile and Function
HSD17B13 is an integral component of hepatocyte lipid droplets, where it plays a pivotal role in

lipid and retinol metabolism.[1][2] Its function as an NAD(P)+-dependent oxidoreductase

involves the interconversion of hydroxysteroids and ketosteroids, among other potential

substrates.[3]
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The enzymatic activity of HSD17B13 is dependent on its localization to the lipid droplet and the

presence of its NAD+ cofactor.[3][4] In vitro studies have demonstrated that HSD17B13 can

catalyze the oxidation of a range of lipid substrates.

Confirmed and putative substrates include:

Steroids: 17beta-estradiol is oxidized to estrone.[5]

Retinoids: The enzyme exhibits robust retinol dehydrogenase (RDH) activity, converting all-

trans-retinol to all-trans-retinal.[4][5] This is a rate-limiting step in the synthesis of retinoic

acid, a crucial signaling molecule in hepatic stellate cells.[4]

Bioactive Lipids: Leukotriene B4 (LTB4), a pro-inflammatory mediator, has also been

identified as a substrate.[2]

The catalytic mechanism involves a putative triad of key amino acids (S172, Y185, and K189)

within the active site.[3]

Role in Pathophysiology
The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD

and non-alcoholic steatohepatitis (NASH).[4][6][7] This increased enzymatic activity is believed

to contribute to the progression of liver disease. Conversely, naturally occurring loss-of-function

variants, such as the widely studied rs72613567 splice variant, are strongly associated with a

reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma. This protective

effect underscores the therapeutic potential of inhibiting HSD17B13 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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